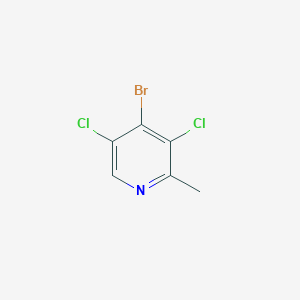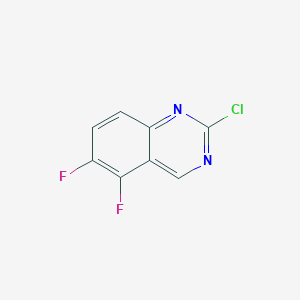![molecular formula C12H9ClN2O B12975342 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom at the 4th position and a methoxy group at the 8th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitroaniline with 2-methoxyaniline under acidic conditions to form the intermediate quinoxaline derivative. This intermediate is then subjected to cyclization with pyrrole in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group at the 8th position can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: 4-Amino-8-methoxypyrrolo[1,2-a]quinoxaline or 4-Thio-8-methoxypyrrolo[1,2-a]quinoxaline.
Oxidation Reactions: 4-Chloro-8-hydroxyquinoxaline or 4-Chloro-8-quinoxalinone.
Reduction Reactions: 4-Chloro-8-methoxydihydroquinoxaline.
科学研究应用
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biology: It is used as a probe to study the binding interactions with DNA and proteins.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors.
Pharmacology: It is studied for its potential as an antimicrobial and antiviral agent.
作用机制
The mechanism of action of 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as kinases and DNA. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation. Additionally, its interaction with DNA can lead to the disruption of DNA replication and transcription processes, contributing to its anticancer and antimicrobial effects .
相似化合物的比较
Similar Compounds
- 4-Chloro-8-methylpyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-hydroxypyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-quinoxalinone
Uniqueness
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research in medicinal chemistry and materials science .
属性
分子式 |
C12H9ClN2O |
|---|---|
分子量 |
232.66 g/mol |
IUPAC 名称 |
4-chloro-8-methoxypyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H9ClN2O/c1-16-8-4-5-9-11(7-8)15-6-2-3-10(15)12(13)14-9/h2-7H,1H3 |
InChI 键 |
TZHBQEVGDOGPAO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C3=CC=CN32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)

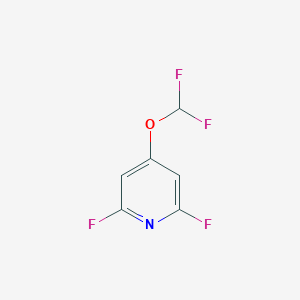

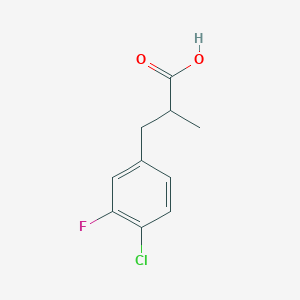
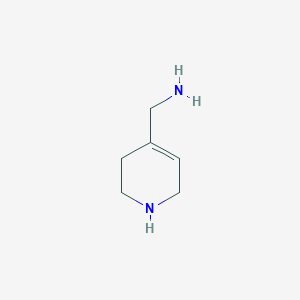
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
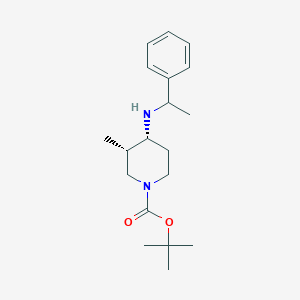
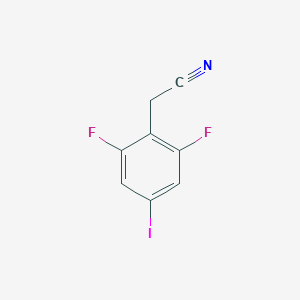
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
